molecular formula C12H13NO3 B179933 Methyl 5-oxo-1-phenylpyrrolidine-3-carboxylate CAS No. 64320-92-9

Methyl 5-oxo-1-phenylpyrrolidine-3-carboxylate

Cat. No. B179933
CAS RN: 64320-92-9
M. Wt: 219.24 g/mol
InChI Key: OIAHHVOKOCPNJP-UHFFFAOYSA-N
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Description

Methyl 5-oxo-1-phenylpyrrolidine-3-carboxylate (MOPC) is an organic compound belonging to the pyrrolidine family of compounds. It is a chiral compound, meaning that it has two different forms, each of which is known as an enantiomer. MOPC has been studied extensively in recent years due to its potential applications in a variety of scientific and medical fields.

Scientific Research Applications

“Methyl 5-oxo-1-phenylpyrrolidine-3-carboxylate” is a chemical compound with the molecular formula

C12H13NO3C_{12}H_{13}NO_{3}C12​H13​NO3​

and a molecular weight of 219.24 . It is a powder at room temperature . Here are some potential applications of this compound in scientific research:

Chemical Building Blocks

This compound is often used as a building block in chemical synthesis . It can be used to create more complex molecules in a laboratory setting, contributing to the development of new materials and pharmaceuticals .

Pharmaceutical Research

“Methyl 5-oxo-1-phenylpyrrolidine-3-carboxylate” may be used in the development of new drugs . Its properties could make it a valuable component in the creation of medications with specific therapeutic effects .

Organic Synthesis

This compound can be used in organic synthesis, a sub-discipline of chemistry that focuses on the construction of organic compounds using organic reactions . Its unique structure could make it useful in a variety of reactions .

Biochemical Research

“Methyl 5-oxo-1-phenylpyrrolidine-3-carboxylate” may also have applications in biochemical research . It could be used to study enzyme reactions, protein interactions, and other biochemical processes .

Material Science

This compound could potentially be used in the field of material science . It could contribute to the development of new materials with unique properties, such as high strength, light weight, or resistance to heat or corrosion .

Pyrimidine Synthesis

“Methyl 5-oxo-1-phenylpyrrolidine-3-carboxylate” has been used in the synthesis of 1-methyl and 1-phenyl substituted 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxylic acids . This indicates its potential use in the synthesis of pyrimidine derivatives, which are important in pharmaceutical research .

properties

IUPAC Name

methyl 5-oxo-1-phenylpyrrolidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c1-16-12(15)9-7-11(14)13(8-9)10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIAHHVOKOCPNJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(=O)N(C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90387211
Record name methyl 5-oxo-1-phenylpyrrolidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90387211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-oxo-1-phenylpyrrolidine-3-carboxylate

CAS RN

64320-92-9
Record name methyl 5-oxo-1-phenylpyrrolidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90387211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 5-oxo-1-phenylpyrrolidine-3-carboxylate
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